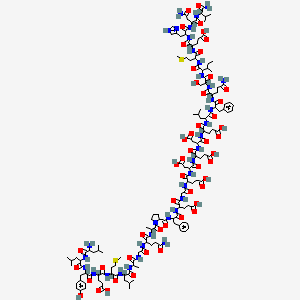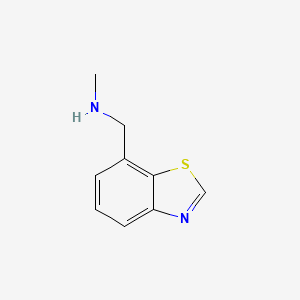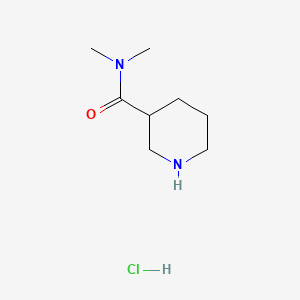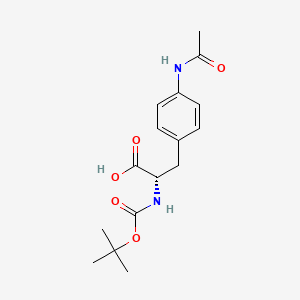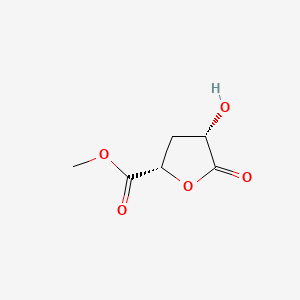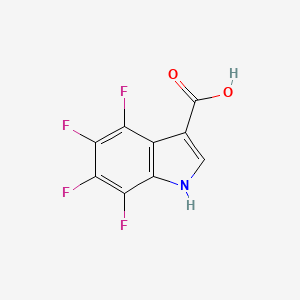
6-Nitroanthanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitroanthanthrene is a polycyclic aromatic hydrocarbon derivative, specifically a nitro-substituted anthanthrene. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound is characterized by the presence of a nitro group (-NO2) attached to the anthanthrene structure, which significantly influences its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroanthanthrene typically involves the nitration of anthanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthanthrene molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitroanthanthrene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 6-Aminoanthranthrene.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted anthanthrene derivatives with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
6-Nitroanthanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 6-Nitroanthanthrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including the modulation of enzyme activities and the generation of reactive oxygen species. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
6-Nitroanthanthrene can be compared with other nitro-substituted polycyclic aromatic hydrocarbons, such as:
6-Nitrobenzanthrone: Similar in structure but with different reactivity and applications.
6-Nitrobenzo[a]pyrene: Known for its carcinogenic properties, unlike this compound, which is not carcinogenic.
6-Nitrofluoranthene: Another nitro-substituted polycyclic aromatic hydrocarbon with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
12-nitrohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11NO2/c24-23(25)22-16-6-2-4-13-7-8-15-11-14-5-1-3-12-9-10-17(22)21(18(12)14)20(15)19(13)16/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXMIKDMSINWKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=C(C6=CC=C5)[N+](=O)[O-])C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)



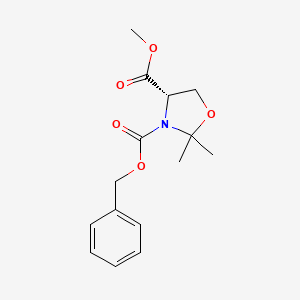
![2-[4-(Propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B568259.png)
